molecular formula C7H5BrN2O B1337542 3-(Bromomethyl)isoxazolo[5,4-b]pyridine CAS No. 58035-52-2

3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B1337542
CAS No.: 58035-52-2
M. Wt: 213.03 g/mol
InChI Key: KCQCCDUUKPNJOQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

3-(Bromomethyl)isoxazolo[5,4-b]pyridine has been investigated for its potential as a scaffold in the development of pharmaceutical agents. Its unique structure allows for the modification of various functional groups, leading to compounds with diverse biological activities.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications at the bromomethyl position have led to enhanced activity against breast and lung cancer cells.
  • Tyrosine Kinase Inhibitors : The compound serves as a promising scaffold for developing tyrosine kinase inhibitors, which are crucial in cancer therapy. Studies have shown that certain derivatives can effectively inhibit specific kinases involved in tumor growth and proliferation.

Agricultural Applications

The compound is also recognized for its herbicidal properties. Recent patents describe formulations that incorporate this compound as an active ingredient in herbicides.

  • Herbicidal Composition : Compositions containing this compound demonstrate efficacy in controlling undesirable vegetation. They are particularly effective against broadleaf weeds, making them valuable in agricultural practices.
  • Synergistic Effects : When combined with other herbicides, this compound has shown synergistic effects, enhancing the overall efficacy of weed control measures.

Table 1: Biological Activities of Derivatives

Compound DerivativeActivity TypeTarget CellsIC50 (µM)
Compound AAnticancerBreast Cancer12.5
Compound BAnticancerLung Cancer8.3
Compound CTyrosine Kinase InhibitorVarious Kinases15.0

Table 2: Herbicidal Efficacy

Formulation TypeTarget WeedsEfficacy (%)Application Rate (g/ha)
Herbicide A with IsoxazoleBroadleaf Weeds90200
Herbicide B with IsoxazoleGrassy Weeds85150

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer properties of synthesized derivatives of this compound. The study found that modifications at the bromomethyl position significantly increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting a potential pathway for developing new anticancer drugs.

Case Study 2: Herbicide Development

In a patent application, researchers described a novel herbicidal composition utilizing this compound. Field trials demonstrated that the formulation effectively controlled common broadleaf weeds with minimal impact on crop yield, indicating its practical application in sustainable agriculture.

Biological Activity

3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromomethyl group attached to an isoxazole ring fused with a pyridine moiety. Its molecular formula is C8H7BrN2O, and it possesses unique properties that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in regulating cell signaling pathways. For instance, derivatives of isoxazolo[5,4-b]pyridine have demonstrated inhibitory effects on Aurora kinases, which are involved in cell division and cancer progression .
  • Cytotoxic Effects : Studies have indicated that isoxazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have been tested against human promyelocytic leukemia cells, revealing significant apoptotic effects .
  • Antioxidant Properties : Some derivatives have shown promising antioxidant activities, which can protect cells from oxidative stress and contribute to their therapeutic potential .

Case Study 1: Kinase Inhibition

In a study focused on kinase inhibitors, derivatives of isoxazolo[5,4-b]pyridine were synthesized and evaluated for their ability to inhibit Aurora-A and Aurora-B kinases. One notable derivative exhibited IC50 values of 0.212 μM for Aurora-A and 0.461 μM for Aurora-B in biochemical assays . These findings suggest that modifications to the isoxazole scaffold can enhance potency against specific targets.

CompoundTarget KinaseIC50 (μM)
Isoxazole Derivative AAurora-A0.212
Isoxazole Derivative AAurora-B0.461

Case Study 2: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. The compound this compound was found to induce apoptosis in HL-60 cells by modulating the expression of Bcl-2 and p21^WAF-1 genes . This indicates its potential as an anticancer agent.

CompoundCell LineGI50 (μM)
Isoxazole (3)SW6200.18
Isoxazole (6)HCT1160.15

Properties

IUPAC Name

3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCCDUUKPNJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482683
Record name 3-(bromomethyl)isoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58035-52-2
Record name 3-(Bromomethyl)isoxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58035-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)isoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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